molecular formula C9H10O5 B2971781 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid CAS No. 1038374-86-5

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid

Cat. No.: B2971781
CAS No.: 1038374-86-5
M. Wt: 198.174
InChI Key: REOKCQWZJVFHKN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, featuring hydroxyl groups (-OH) on the benzene ring and an ethoxy group (-OCH2CH2OH) attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid typically involves the reaction of salicylic acid (2-hydroxybenzoic acid) with ethylene oxide under controlled conditions. The reaction proceeds through the nucleophilic substitution of the hydroxyl group on the benzene ring with ethylene oxide, forming the ethoxy group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors capable of handling the reaction conditions, such as temperature and pressure, to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

  • Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(2-hydroxyethoxy)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl groups on the benzene ring can act as hydrogen bond donors and acceptors, allowing the compound to interact with enzymes and receptors in biological systems. The ethoxy group enhances the compound's solubility and bioavailability, facilitating its uptake and distribution within the body.

Comparison with Similar Compounds

  • Salicylic acid (2-hydroxybenzoic acid)

  • 3,4-Dihydroxybenzoic acid

  • 2,3-Dihydroxybenzoic acid

Properties

IUPAC Name

2-hydroxy-3-(2-hydroxyethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-4-5-14-7-3-1-2-6(8(7)11)9(12)13/h1-3,10-11H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKCQWZJVFHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCCO)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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